tert-butyl 2-carbamothioylmorpholine-4-carboxylate
Description
tert-Butyl 2-carbamothioylmorpholine-4-carboxylate is a morpholine-derived heterocyclic compound featuring a tert-butyl carboxylate group at the 4-position and a carbamothioyl (thiourea) moiety at the 2-position. Its synthesis likely involves functionalization of the morpholine ring, leveraging protective groups like tert-butyloxycarbonyl (Boc) for stability during reactions .
Properties
IUPAC Name |
tert-butyl 2-carbamothioylmorpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-10(2,3)15-9(13)12-4-5-14-7(6-12)8(11)16/h7H,4-6H2,1-3H3,(H2,11,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPIEWIQTZKNFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401140914 | |
| Record name | 4-Morpholinecarboxylic acid, 2-(aminothioxomethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401140914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260670-75-4 | |
| Record name | 4-Morpholinecarboxylic acid, 2-(aminothioxomethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260670-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Morpholinecarboxylic acid, 2-(aminothioxomethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401140914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-butyl 2-carbamothioylmorpholine-4-carboxylate involves several steps. One common method includes the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Tert-butyl 2-carbamothioylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 2-carbamothioylmorpholine-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It demonstrates biological activity against various diseases, making it a valuable compound for biological studies.
Medicine: Its potential therapeutic effects against cancer and cardiovascular diseases are being explored.
Industry: It is used in the development of pharmaceuticals and other industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 2-carbamothioylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in disease pathways. The exact molecular targets and pathways are still under investigation, but its unique structure allows it to interact with various biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares tert-butyl 2-carbamothioylmorpholine-4-carboxylate with three structurally related compounds, emphasizing differences in substituents, molecular properties, and applications.
*Hypothetical formula based on structural analogy.
Key Comparative Insights:
- Substituent Effects on Reactivity: The thiourea group in the target compound introduces sulfur-based nucleophilicity, enabling metal coordination (e.g., with transition metals) . In contrast, the aminomethyl group in the analog from offers a primary amine for further derivatization, such as amide bond formation.
Structural Stability :
- Applications: The target’s thiourea group positions it for roles in metal-organic frameworks (MOFs) or enzyme inhibition (thioureas are known protease inhibitors). The pyrrolidine derivative with chiral centers is suited for asymmetric synthesis in pharmaceuticals. The benzyloxymethyl analog may serve as a hydrophobic building block in drug design.
Biological Activity
Tert-butyl 2-carbamothioylmorpholine-4-carboxylate is a compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of the carbamothioylmorpholine family and exhibits potential therapeutic effects against various diseases, including cancer and cardiovascular conditions.
- IUPAC Name : this compound
- Molecular Formula : C₁₀H₁₈N₂O₃S
- Molecular Weight : 246.33 g/mol
- CAS Number : 1260670-75-4
The compound's structure includes a morpholine ring, which is known for its versatility in drug design due to its ability to interact with biological targets.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets involved in disease pathways. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions, although the precise mechanisms are still under investigation.
Key Biological Activities:
- Anticancer Properties : The compound shows promise in inhibiting tumor growth and proliferation.
- Cardiovascular Effects : It may have protective effects on cardiovascular health, potentially reducing the risk of heart disease.
Research Findings
Recent studies have explored the compound's effects on various biological systems. For instance, it has been evaluated for its ability to inhibit amyloid beta peptide aggregation, a process implicated in neurodegenerative diseases like Alzheimer's.
Case Study Highlights:
- In Vitro Studies : Research indicated that this compound could prevent cell death induced by amyloid beta peptides in astrocyte cultures, demonstrating a significant improvement in cell viability when treated with the compound alongside amyloid beta .
- In Vivo Models : In animal models simulating Alzheimer's disease, the compound exhibited moderate protective effects against cognitive decline, although results varied depending on dosage and administration routes .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other morpholine derivatives and carbamate compounds.
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Tert-butyl carbamate | Moderate | Enzyme inhibition |
| Morpholine derivatives | Variable | Receptor modulation |
| This compound | High potential against cancer and neurodegeneration | Enzyme and receptor interaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
